2-(3-Butynyloxy)tetrahydro-2H-pyran
Overview
Description
2-(3-Butynyloxy)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemistry Education
2-(3-Butynyloxy)tetrahydro-2H-pyran is used in synthetic chemistry as an illustrative example for teaching purposes. Its synthesis demonstrates key concepts like Markownikov Addition and the formation of THP-ether protecting groups. This compound also aids in introducing advanced NMR phenomena to students (Brisbois et al., 1997).
Organometallic Chemistry
The compound has applications in organometallic chemistry, such as in the synthesis of complexes with metals like Ru(II), Cu(I), and Hg(II). These complexes are characterized using techniques like NMR and molecular weight analyses, indicating its utility in studying metal-ligand interactions (Singh et al., 2001).
Catalysis and Organic Reactions
This compound is involved in catalytic processes, particularly in reactions facilitated by rhodium catalysts. These reactions showcase the compound's role in the formation of dihydropyrans and ketoolefins, revealing its versatility in organic synthesis (Shikanai et al., 2009).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been isolated from seaweed and investigated for their antihypertensive activities. These compounds demonstrate significant potential as natural antioxidant and antihypertensive agents, highlighting the compound's relevance in drug discovery (Maneesh & Chakraborty, 2018).
Environmental Chemistry
The compound finds use in environmentally friendly chemistry, as seen in its role in a one-pot, multicomponent reaction catalyzed by Montmorillonite K10 clay. This reaction is a part of undergraduate laboratory projects, emphasizing its importance in green chemistry education (Dintzner et al., 2012).
Material Science
In material science, this compound is utilized in the synthesis of fullerene derivatives. Its reactions lead to the formation of open-cage fullerenes and various pyran-containing fullerene derivatives, indicating its utility in the development of novel materials (Yang et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-but-3-ynoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZSNKJFOFAJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875820 | |
Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90875820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40365-61-5 | |
Record name | 2H-Pyran, 2-(3-butynyloxy)tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040365615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40365-61-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Butynyloxy)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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